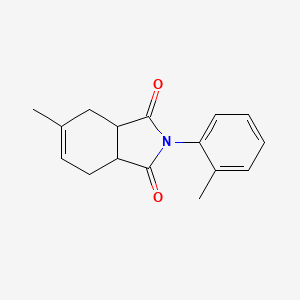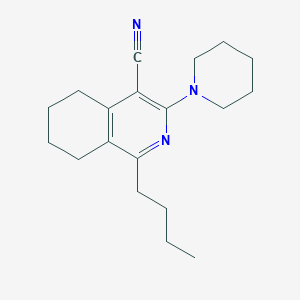![molecular formula C19H21N3O2S B15032455 1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B15032455.png)
1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of both indole and dimethoxyphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2,4-dimethoxyaniline with 3-(2-bromoethyl)-1H-indole in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with thiourea under suitable conditions to yield the final product. The reaction conditions may include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea would depend on its specific biological or chemical activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or covalent interactions. The indole moiety may also play a role in binding to specific targets, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-dimethoxyphenyl)-3-(2-phenylethyl)thiourea
- 1-(2,4-dimethoxyphenyl)-3-(2-pyridylethyl)thiourea
- 1-(2,4-dimethoxyphenyl)-3-(2-thienylethyl)thiourea
Uniqueness
1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the presence of both the indole and dimethoxyphenyl groups
Propriétés
Formule moléculaire |
C19H21N3O2S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C19H21N3O2S/c1-23-14-7-8-17(18(11-14)24-2)22-19(25)20-10-9-13-12-21-16-6-4-3-5-15(13)16/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,25) |
Clé InChI |
YWCLFXFOTSJCCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15032375.png)

![4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B15032400.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15032401.png)
![3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15032403.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032411.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032422.png)
methanone](/img/structure/B15032429.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032437.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B15032444.png)

![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15032456.png)
![3-{[2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15032463.png)

